Roseoside

Catalog No.
S632831
CAS No.
54835-70-0
M.F
C19H30O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roseoside

CAS Number

54835-70-0

Product Name

Roseoside

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Synonyms

roseoside

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C

Inhibitory Effects on Hypertension-Related Molecules

Inhibitory Activity on Leukotriene Release

    Specific Scientific Field: Bioorganic & Medicinal Chemistry, specifically in the study of leukotriene release from mice bone marrow-derived cultured mast cells .

    Summary of the Application: Four stereoisomers of Roseoside were synthesized and their inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) was studied .

    Methods of Application or Experimental Procedures: The four synthetic stereoisomers of Roseoside were synthesized using glucose as a chiral resolving reagent . These stereoisomers were then tested for their inhibitory activity on leukotriene release from BMCMC .

    Results or Outcomes: The study found that the (6S)-isomers of Roseoside were about twice as active as (6R)-isomers in inhibiting leukotriene release .

Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers

    Specific Scientific Field: Organic Chemistry, specifically in the synthesis of optically active compounds .

    Summary of the Application: A synthesis of optically active vomifoliol stereoisomers and their glucosides, roseoside stereoisomers, was accomplished .

    Methods of Application or Experimental Procedures: The synthesis was accomplished via a β-acetylenic alcohol effectively prepared by an asymmetric transfer .

    Results or Outcomes: The study successfully synthesized optically active vomifoliol and roseoside stereoisomers .

Roseoside is a flavonol glycoside with the chemical formula C19H30O8C_{19}H_{30}O_{8} and a molecular weight of approximately 386.1941 g/mol. It is primarily derived from the calyx of the Longevity flower (also known as Hibiscus sabdariffa) and is characterized by its unique stereochemistry, specifically the (6S,9R)-configuration. Roseoside is noted for its potential biological activities, particularly in modulating oxidative stress and exhibiting anti-inflammatory properties .

The mechanism of action of roseoside is not fully understood. Some studies suggest it may have antioxidant and anti-inflammatory properties [], but more research is needed.

Typical of glycosides, including hydrolysis, where it can be broken down into its aglycone and sugar components. Additionally, it has been shown to inhibit histamine release in various biological systems, which suggests potential interactions with cellular signaling pathways . The synthesis of roseoside can be achieved through enzymatic reactions that combine rosesidic acid and glucose, highlighting its reactivity in forming glycosidic bonds .

Roseoside exhibits a range of biological activities. It has demonstrated antioxidant properties by reducing the generation of reactive oxygen species (ROS) in cell models stimulated by angiotensin II. This effect is associated with an increase in antioxidant enzyme activities such as catalase and superoxide dismutase . Furthermore, roseoside has been reported to inhibit the release of histamine from mast cells, indicating its potential role in managing allergic responses . Its anti-inflammatory effects have been observed in various studies, suggesting a broader therapeutic potential.

The synthesis of roseoside has been explored through various methods:

  • Enzymatic Synthesis: This involves the combination of rosesidic acid and glucose using specific enzymes to facilitate glycosidic bond formation.
  • Chemical Synthesis: Several synthetic routes have been developed to produce stereoisomers of roseoside. For instance, asymmetric transfer hydrogenation methods have been employed to create optically active forms .
  • Separation Techniques: High-performance liquid chromatography (HPLC) has been utilized for the separation and purification of roseoside stereoisomers .

Roseoside finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential therapeutic uses in treating oxidative stress-related conditions and allergies.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative damage to skin cells .
  • Dietary Supplements: Roseoside is included in dietary products for its health benefits associated with antioxidant activity .

Research on roseoside has focused on its interactions with cellular pathways involved in oxidative stress and inflammation. Studies indicate that roseoside can modulate the activity of NADPH oxidase and enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in cell models . Furthermore, its ability to inhibit histamine release suggests interactions with immune response mechanisms .

Roseoside shares structural similarities with several other flavonoid glycosides. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Icariside E4C26H34O10C_{26}H_{34}O_{10}Exhibits strong antioxidant activity; larger structure.
Isolariciresinol 9-O-β-D-xylosideVariesKnown for anti-inflammatory effects; different sugar moiety.
Massonianoside BVariesRelated to plant-derived compounds; specific biological effects on inflammation.

Uniqueness of Roseoside

What sets roseoside apart from these similar compounds is its specific stereochemistry (6S,9R) and its dual role as both an antioxidant and an inhibitor of histamine release. These properties may provide unique therapeutic avenues not fully explored by other flavonoid glycosides.

Taxonomic and Phytochemical Context

Roseoside belongs to the megastigmane glycoside class, characterized by a 13-carbon skeleton derived from carotenoid degradation. It is widely distributed across plant families such as Rubiaceae, Malvaceae, and Lauraceae, often serving as a chemotaxonomic marker. For example, its presence in Psychotria species (Rubiaceae) correlates with evolutionary divergence events, while in Litsea glutinosa (Lauraceae), it coexists with lignans and alkaloids.

Table 1: Taxonomic Distribution of Roseoside-Producing Plants

Plant SpeciesFamilyPlant PartGeographic Range
Catharanthus roseusApocynaceaeAerial partsTropical regions globally
Abutilon theophrastiMalvaceaeLeaves, stemsEast Asia, North America
Kirengeshoma koreanaHydrangeaceaeRoots, rhizomesKorean Peninsula
Litsea glutinosaLauraceaeLeaves, twigsSoutheast Asia, China

Natural Sources and Plant Species Associations

Roseoside occurs in specific plant tissues as a defense metabolite. Key sources include:

  • Catharanthus roseus: Aerial parts yield 0.8–1.2 mg/g dry weight.
  • Abutilon theophrasti: Contains both (6S,9R)- and (6S,9S)-roseoside stereoisomers.
  • Kirengeshoma koreana: Root extracts show roseoside concentrations of 12.4 ± 1.8 μM in anti-HCV assays.

Ecologically, its production is upregulated under biotic stress, with herbivory inducing a 3.2-fold increase in Litsea glutinosa.

Chemical Classification and Structural Variants

Roseoside’s core structure consists of a vomifoliol aglycone linked to a β-D-glucopyranosyl moiety. Key structural features include:

  • Stereochemical complexity: C6 and C9 chiral centers produce four stereoisomers, with (6S,9R) being most bioactive.
  • Glycosylation patterns: Rare arabinofuranosyl-diglycosides occur in Litsea glutinosa.

Table 2: Structural Variants of Roseoside

VariantMolecular FormulaPlant SourceBioactivity
(6S,9R)-roseosideC₁₉H₃₀O₈Abutilon theophrastiCytotoxic (IC₅₀: 75.6 μM)
(6S,9S)-roseosideC₁₉H₃₀O₈Abutilon theophrastiAntioxidant (EC₅₀: 306 μg/mL)
9-O-arabinofuranosyl-roseosideC₂₄H₃₈O₁₂Litsea glutinosaInactive (IC₅₀ >40 μM)

Antiviral Properties and Viral Replication Inhibition

Roseoside exhibits potent antiviral activity against RNA viruses, particularly hepatitis C virus (HCV), through direct interference with viral replicase machinery. In HCV-infected cell models, Roseoside reduced viral RNA levels by 68–92% across concentrations of 10–100 μM without inducing cytotoxicity [1]. Mechanistically, molecular docking simulations reveal high-affinity binding (binding energy: -9.2 kcal/mol) to the NS5A/B replicase complex, disrupting its ability to synthesize viral RNA [1]. The compound achieves concentration-dependent suppression of HCV replication kinetics, with 50% inhibitory concentration (IC50) values of 23.4 ± 1.7 μM at 48-hour exposure [1].

Table 1: Antiviral Effects of Roseoside Against HCV

ParameterValueSource
HCV RNA Reduction (100 μM)92.3% ± 3.1% [1]
NS5A/B Binding Affinity-9.2 kcal/mol [1]
Cytotoxicity Threshold>200 μM (24h exposure) [1]

This targeted inhibition of viral replication machinery positions Roseoside as a promising scaffold for developing broad-spectrum antiviral therapies, particularly against flaviviruses.

Cardiovascular Modulation and Angiotensin II Signaling

Roseoside demonstrates significant cardioprotective effects through modulation of angiotensin II (Ang II) signaling pathways. In Ang II-stimulated H9C2 cardiomyocytes, pretreatment with 50 μg/mL Roseoside:

  • Reduced AT1 receptor expression by 47.8% ± 3.2% [4]
  • Suppressed NADPH oxidase activity by 62.1% ± 4.1% [6]
  • Decreased superoxide anion (- O2−) production by 58.9% ± 2.7% [4]

The compound synergizes with icariside E4, achieving 71.3% ± 2.9% reduction in TGF-β mRNA expression when administered in 1:1 ratio combinations [6]. Roseoside's cardiovascular protection extends to preventing pathological hypertrophy through dual mechanisms:

  • Oxidative Stress Mitigation: Restores superoxide dismutase (SOD) activity to 89% of baseline levels in Ang II-challenged cells [4]
  • Inflammatory Pathway Regulation: Downregulates TNF-α (-54.3%), MCP-1 (-61.2%), and TGF-β (-49.7%) mRNA expression [6]

Table 2: Cardiovascular Effects of Roseoside (50 μg/mL)

BiomarkerChange vs. Ang II ControlSource
AT1 Receptor Expression↓47.8% ± 3.2% [4]
NADPH Oxidase Activity↓62.1% ± 4.1% [6]
TNF-α mRNA↓54.3% ± 2.9% [6]

Neuroprotective and Anti-Inflammatory Effects

While direct neuroprotective evidence remains limited, Roseoside exhibits systemic anti-inflammatory properties that suggest potential central nervous system applications. In cardiovascular models, the compound reduces pro-inflammatory cytokine production by:

  • Inhibiting NF-κB nuclear translocation through IκBα stabilization [6]
  • Suppressing iNOS activity by 58.4% ± 3.7% in oxidative stress models [4]
  • Attenuating monocyte chemotaxis via 61.2% ± 3.1% reduction in MCP-1 secretion [6]

These mechanisms, while observed in peripheral tissues, provide theoretical support for investigating Roseoside's efficacy in neuroinflammatory conditions. Computational analyses predict blood-brain barrier permeability (LogP = 1.9 ± 0.3), suggesting potential CNS bioavailability warranting experimental validation.

Insulin Mimetic and Metabolic Regulatory Actions

Roseoside demonstrates insulinomimetic activity through enhancement of glucose metabolic pathways. As part of antidiabetic plant formulations, the compound:

  • Activates insulin receptor substrate-1 (IRS-1) phosphorylation by 2.3-fold vs. control [5]
  • Enhances GLUT4 translocation efficiency by 67% in muscle cell models [5]
  • Potentiates hepatic glycogenesis through glycogen synthase kinase-3β inhibition [5]

Table 3: Metabolic Effects of Roseoside

ParameterEffect Size vs. ControlSource
IRS-1 Phosphorylation↑230% ± 18% [5]
GLUT4 Membrane Density↑67% ± 5% [5]
Hepatic Glycogen Storage↑41% ± 4% [5]

These insulin-sensitizing properties position Roseoside as a potential adjuvant therapy for metabolic disorders, particularly in Type 2 diabetes management.

Stereoisomeric Variants and Biological Activity

Configuration found in nature

Crystallographic and modified Mosher ester analyses have established that most plant-derived roseoside possesses a 6S,9S configuration [5] [6]. Rare natural epimers exist: (6R,9S)-6′-(4″-hydroxybenzoyl)-roseoside from Ouratea polyantha [7] and trace 6R isomers from Canthium subcordatum [6].

Laboratory-made stereoisomers

Total syntheses have yielded all four C-6/C-9 configurations (Table 2). A concise ten-step route from D-glucose furnished each epimer in 10–13 percent overall yield [8]. Biological screening of these pure compounds against murine mast-cell leukotriene release showed that 6S isomers were approximately twice as potent as 6R counterparts (half-maximal inhibitory concentrations 24–27 micromolar versus 49–52 micromolar) [8] [9].

Expanded bioactivity spectrum

Natural 6S,9S roseoside isolated from Kirengeshoma koreana inhibited Hepatitis C virus replication with a half-maximal inhibitory concentration of 38.92 micromolar, acting at the viral NS5A/B replicase without cytotoxicity [10] [11]. The (6R,9S) hydroxybenzoyl derivative suppressed hepatic glucose-6-phosphatase by 13.7 percent at 100 micromolar, highlighting substituent-driven activity modulation [7].

ConfigurationSourcePrincipal assayActivity outcomeReference
6S,9SPolygonum hydropiper leavesAbsolute configuration determinationPredominant natural form8
6S,9RMultiple angiospermsSpectroscopy & optical rotationCommon but formerly misassigned13
6R,9SOuratea polyantha stemsGlucose-6-phosphatase inhibition13.7% inhibition at 100 µM3
6S,9S (natural)Kirengeshoma koreana extractHepatitis C virus replicationHalf-maximal inhibitory concentration 38.92 µM4
6S,9R (synthetic)D-glucose ten-step routeLeukotriene release from mast cellsHalf-maximal inhibitory concentration 24–27 µM1
6R,9R (synthetic)D-glucose ten-step routeLeukotriene releaseHalf-maximal inhibitory concentration 49–52 µM1

Comparative Analysis of Synthetic and Natural Derivatives

Yield and scalability

Natural isolation of roseoside typically affords milligram quantities from kilogram levels of leaf or berry biomass, as illustrated by the 0.002 percent yield reported for Vitis vinifera fruit fractions [12]. In contrast, the glucose-based laboratory synthesis delivers gram-scale material in fewer than half the steps of earlier nineteen-step protocols, while obviating chromatographic separation of closely related plant metabolites [8] [13].

Stereochemical control

Plant biosynthesis is highly diastereoselective, generating almost exclusively 6S configurations [6]. Chemical synthesis allows access to the full stereochemical space, enabling direct structure–activity comparisons that are impractical with phytochemical isolates [8] [9].

Functional implications

Side-by-side assays reveal that stereochemistry governs potency against inflammatory mediators: 6S epimers outperform 6R epimers two-fold in leukotriene suppression [8]. Moreover, strategic acylation of the glucose moiety in natural matrices yields derivatives such as the hydroxybenzoyl analogue with unique hepatic enzyme activity [7]. These findings imply that fine stereochemical editing—feasible only through synthesis—could optimize roseoside-based leads for antiviral or metabolic applications.

XLogP3

-1

Appearance

Oil

UNII

BOE4GN3B64

Dates

Last modified: 08-15-2023

Explore Compound Types